2,6-Dimethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide
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Overview
Description
2,6-Dimethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is a complex organic compound that features a benzamide core with multiple methoxy groups and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the methoxy groups through methylation reactions. The thiophene moiety can be attached via a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the benzamide core would yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may make it a candidate for studying interactions with biological macromolecules.
Medicine: It could be investigated for potential pharmacological activities.
Industry: Its unique properties might be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2,6-Dimethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its methoxy and thiophene groups. These interactions could modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,6-Dimethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide include other benzamides with methoxy groups and thiophene derivatives.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique chemical reactivity and potential applications. The presence of multiple methoxy groups and a thiophene moiety in a single molecule is relatively uncommon and could lead to distinctive properties and interactions.
Properties
IUPAC Name |
2,6-dimethoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-11-8-9-15(23-11)14(22-4)10-18-17(19)16-12(20-2)6-5-7-13(16)21-3/h5-9,14H,10H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMQJRTVIARYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=C(C=CC=C2OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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